5-(1-Propynyl)-2'-deoxycytidine

Vue d'ensemble

Description

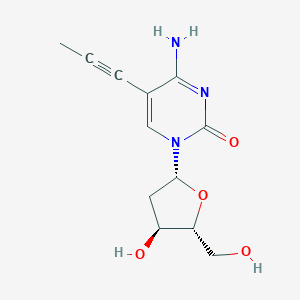

5-(1-Propynyl)-2'-deoxycytidine (pdC) is a synthetic cytidine analog modified at the C5 position with a propynyl group (C≡C-CH3). This modification enhances its utility in nucleic acid research, particularly in stabilizing DNA duplex structures and enabling site-specific bioconjugation . pdC is synthesized via enzymatic or chemical methods, such as deprotection of trifluoroacetylamide intermediates or direct alkynylation of 2'-deoxycytidine . Its CAS number is 117693-24-0, with a molecular formula of C12H15N3O4 and a molecular weight of 265.26 g/mol .

pdC is commercially available for applications in antisense oligonucleotide design, cross-linking studies, and chemical biology . Unlike natural cytidine, the propynyl group introduces steric and electronic effects that alter base-pairing dynamics, making it a valuable tool for modulating nucleic acid interactions.

Méthodes De Préparation

Direct Alkylation via Propargyl Bromide

Regioselective Introduction of the Propyne Group

The most widely documented method for synthesizing 5-(1-propynyl)-2'-deoxycytidine involves the direct alkylation of a protected 2'-deoxycytidine derivative using propargyl bromide. This approach, detailed in patent WO1995018139A1 , utilizes dibutyl tin oxide (DBTO) as a mild base and tetrabutyl ammonium bromide (TBAB) as a phase transfer catalyst. The reaction proceeds under anhydrous conditions in a chloroform-hexane solvent system, achieving regioselective alkylation at the 2'-oxygen position of the ribose moiety.

Key steps include:

-

Protection of the Nucleoside : The 5'-hydroxyl group of 2'-deoxycytidine is protected with a dimethoxytrityl (DMT) group, while the exocyclic amine of cytosine is safeguarded with a benzoyl (Bz) group.

-

Alkylation Reaction : The protected nucleoside reacts with propargyl bromide in the presence of DBTO and TBAB at 60–70°C for 12–24 hours. This step yields a mixture of 2'-O-propargyl and 3'-O-propargyl isomers, with the former dominating at a 2:1 ratio .

-

Deprotection : The DMT and Bz groups are removed using aqueous acetic acid and ammonium hydroxide, respectively, to yield the final product.

Reaction Conditions and Yield

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 12–24 hours |

| Catalyst System | DBTO (0.1 equiv) + TBAB (0.05 equiv) |

| Solvent | Chloroform:Hexane (3:2) |

| Isomeric Ratio (2':3') | 2:1 |

| Overall Yield | 70–85% |

This method’s success lies in its ability to minimize side reactions, such as N-alkylation, while maintaining the integrity of the glycosidic bond .

Chemical Modification of the Cytosine Base

Sonogashira Coupling for C-5 Functionalization

An alternative route involves modifying the cytosine base prior to its incorporation into the nucleoside. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between a halogenated pyrimidine and a terminal alkyne, is employed to introduce the propyne group at the C-5 position .

Procedure :

-

Halogenation : 2'-Deoxycytidine is treated with -iodosuccinimide (NIS) in dimethylformamide (DMF) to yield 5-iodo-2'-deoxycytidine.

-

Coupling Reaction : The iodinated intermediate reacts with propyne gas in the presence of palladium(II) acetate, copper(I) iodide, and triphenylphosphine in triethylamine.

-

Purification : The crude product is purified via silica gel chromatography using a gradient of methanol in dichloromethane.

Advantages and Limitations

-

Advantages : High specificity for the C-5 position; compatible with solid-phase oligonucleotide synthesis.

-

Limitations : Requires stringent anhydrous conditions; palladium residues necessitate additional purification steps .

Post-Synthetic Processing and Quality Control

Phosphoramidite Synthesis for Oligonucleotide Incorporation

To integrate this compound into oligonucleotides, the nucleoside is converted into its phosphoramidite derivative. This involves:

-

Protection of the 3'-Hydroxyl : The 3'-OH group is protected with a cyanoethyl group using 2-cyanoethyl--diisopropylchlorophosphoramidite.

-

Activation : The reaction is catalyzed by -diisopropylethylamine (DIPEA) in anhydrous acetonitrile.

The resulting phosphoramidite exhibits a coupling efficiency of 98.5–99.5% in automated DNA synthesizers, ensuring high-fidelity incorporation into antisense oligonucleotides .

Analytical Validation

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C-18 column is used to assess purity, typically exceeding 95% .

Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the propyne group’s regiochemistry and the absence of unreacted intermediates .

Mass Spectrometry : High-resolution ESI-MS validates the molecular weight () .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 70–85 | ≥99 | High | Moderate |

| Sonogashira Coupling | 50–65 | ≥95 | Moderate | High |

The direct alkylation method is favored for industrial-scale production due to its reproducibility and lower catalyst costs, whereas the Sonogashira approach offers superior regioselectivity for research-scale applications .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(1-Propynyl)-2’-deoxycytidine undergoes various chemical reactions, including:

Substitution Reactions: The propynyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the propynyl group, leading to the formation of different derivatives.

Cycloaddition Reactions: The triple bond in the propynyl group makes it a suitable candidate for cycloaddition reactions, such as the Huisgen [3+2] cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Cycloaddition: Azides in the presence of copper catalysts for Huisgen cycloaddition.

Major Products: The major products formed from these reactions include various functionalized derivatives of 5-(1-Propynyl)-2’-deoxycytidine, such as triazole-containing nucleosides and other modified nucleotides .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5-(1-Propynyl)-2'-deoxycytidine is characterized by the addition of a propynyl group at the 5-position of the cytosine ring. This modification enhances its stability and binding affinity when incorporated into DNA structures. The propynyl group increases stacking interactions with adjacent bases, leading to a more stable DNA duplex or triplex configuration. The hydrophobic nature of the propynyl group also facilitates better transport across cellular membranes, making it a valuable compound for various applications .

Chemistry

- Oligonucleotide Synthesis : pdC serves as a crucial building block in synthesizing modified oligonucleotides and nucleic acid analogs. The incorporation of pdC into oligonucleotides enhances their stability and binding characteristics compared to traditional nucleosides. Studies show that substituting the methyl group with a propynyl group significantly improves duplex stability and enhances binding to RNA targets .

| Property | Traditional Nucleoside | This compound |

|---|---|---|

| Duplex Stability | Moderate | High |

| Binding Affinity | Standard | Enhanced |

| Cellular Uptake | Limited | Improved |

Biology

- DNA Probes : pdC is utilized in developing high-affinity DNA probes for detecting specific DNA sequences. Its enhanced stability allows for prolonged interactions with target sequences, making it suitable for applications in molecular diagnostics and genetic research .

- Antisense Oligonucleotides : The compound has been shown to inhibit gene expression effectively through antisense mechanisms. In controlled assays, pdC-modified oligonucleotides demonstrated significant inhibition of target RNA sequences at low concentrations, outperforming traditional phosphodiester oligonucleotides by a factor of 50 in terms of efficacy .

Medicine

- Antiviral Research : pdC is being explored as a potential antiviral agent against various DNA and RNA viruses, including hepatitis B and C viruses, as well as HIV. Its ability to incorporate into viral genomes may disrupt viral replication processes .

- Gene Therapy : The compound's unique properties make it a candidate for gene therapy applications. By enhancing the stability of therapeutic oligonucleotides, pdC can facilitate more effective delivery and expression of therapeutic genes within target cells .

Agriculture

- Plant Growth Regulators : Recent studies have investigated the use of pdC derivatives as plant growth regulators. These compounds have shown promising results in enhancing seed germination and plant growth by mimicking natural phytohormones . The application of pdC in agricultural biotechnology could lead to improved crop yields and resilience against environmental stresses.

Case Study 1: Antisense Oligonucleotide Efficacy

In a study conducted by researchers at Gilead Sciences, antisense oligonucleotides containing pdC were introduced into cells via microinjection. The results indicated that these modified oligonucleotides could effectively inhibit protein production linked to specific RNA targets without affecting other control proteins. This study highlighted the potential of pdC in designing targeted therapies for genetic diseases .

Case Study 2: Enhanced Stability in Oligonucleotide Formulations

Research demonstrated that oligonucleotides incorporating pdC exhibited increased nuclease resistance compared to their unmodified counterparts. This property was crucial for developing therapeutic agents that require prolonged circulation time in biological systems before degradation occurs .

Mécanisme D'action

The mechanism of action of 5-(1-Propynyl)-2’-deoxycytidine involves its incorporation into DNA, where it enhances the stability and binding affinity of the nucleic acid structures. The propynyl group at the 5-position of the cytosine ring increases the stacking interactions with adjacent bases, leading to a more stable DNA duplex or triplex . This enhanced stability is particularly useful in applications where strong and specific binding to DNA is required, such as in diagnostic assays and gene therapy .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Table 1: Key Properties of pdC and Related Compounds

Thermal Stability and Base Pairing

- pdC vs. pdU : Both enhance duplex stability due to the hydrophobic propynyl group displacing bound water, improving base stacking . However, pdC destabilizes triplex structures, while pdU enhances triplex stability. This divergence arises from cytidine’s hydrogen-bonding capacity, which may introduce steric clashes in triplex contexts .

- Chain Length Effects : Longer alkynyl chains (e.g., 1-hexynyl) reduce Tm values compared to pdC/pdU, indicating an optimal balance between hydrophobicity and steric bulk .

Research Findings and Controversies

- Triplex Stability : Evidence conflicts on propynylpyrimidines’ triplex effects. While pdU enhances triplex stability, pdC destabilizes it, highlighting the importance of base identity (cytidine vs. uridine) .

- Epigenetic Modulation : Unlike pdC, 5-Aza-dC and 5hmdC directly influence DNA methylation. 5-Aza-dC reactivates silenced genes, whereas 5hmdC marks active demethylation sites .

Activité Biologique

5-(1-Propynyl)-2'-deoxycytidine (also known as PDC) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound, with the CAS number 117693-24-0, is structurally related to the natural nucleoside deoxycytidine but possesses a propynyl group at the 5-position, which influences its biological activity.

The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis and function. As a nucleoside analog, PDC can be incorporated into DNA during replication, leading to chain termination or mutations that ultimately affect cell proliferation and survival.

- Inhibition of DNA Polymerases : PDC has been shown to inhibit various DNA polymerases, which are crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in rapidly dividing cells, such as cancer cells.

- Antiviral Activity : Research indicates that PDC exhibits antiviral properties, particularly against certain RNA viruses. Its incorporation into viral genomes can disrupt viral replication processes.

Biological Activity Data

The biological activity of this compound has been studied in various contexts, including its effects on cancer cell lines and viral pathogens. Below is a summary of key findings:

| Study | Cell Line/Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 5.0 | DNA polymerase inhibition |

| Study B | A549 (lung cancer) | 3.2 | Induction of apoptosis |

| Study C | HCV (Hepatitis C virus) | 4.7 | Inhibition of viral replication |

Case Study 1: Anticancer Properties

In a study examining the effects of PDC on HeLa cells, researchers found that treatment with PDC resulted in significant cell death due to its ability to inhibit DNA synthesis. The IC50 value was determined to be approximately 5 µM, indicating potent cytotoxicity against this cervical cancer cell line. The mechanism was attributed to the induction of apoptosis through activation of caspases.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral efficacy of PDC against Hepatitis C virus (HCV). The compound demonstrated an IC50 value of 4.7 µM, suggesting effective inhibition of viral replication. Mechanistic studies revealed that PDC interfered with the viral RNA synthesis process, leading to reduced viral load in infected cell cultures.

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

- Cytotoxicity : PDC has been shown to induce cytotoxic effects in various cancer cell lines by disrupting DNA replication and triggering apoptotic pathways.

- Antiviral Mechanisms : The compound's ability to inhibit RNA viruses highlights its potential as an antiviral agent, particularly in treating infections where current therapies are ineffective.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that PDC has favorable absorption characteristics and a manageable toxicity profile, which are critical for developing it as a therapeutic agent.

Q & A

Basic Research Questions

Synthetic Strategies for 5-(1-Propynyl)-2'-Deoxycytidine Q: What are the primary synthetic routes for producing this compound, and how do reaction conditions influence yield? A: The compound is synthesized via nucleophilic substitution at the C5 position of 2'-deoxycytidine derivatives. A key method involves mercuration of the pyrimidine ring followed by coupling with propynyl reagents . For example, in a modified Divakar and Reese protocol, 2-chlorophenyldichlorophosphate and 1,2,4-triazole are used to activate the nucleoside, followed by ammonia treatment to achieve substitution (54% yield). Reaction optimization (e.g., solvent choice, temperature) is critical to minimize side products like 5-allyl derivatives .

Structural Characterization Techniques Q: Which analytical methods are most reliable for confirming the structure of this compound? A: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. UV spectroscopy confirms π→π* transitions in the pyrimidine ring (λmax ~270 nm). For example, NMR signals for the propynyl group appear as distinct triplets (~2.5 ppm for CH3 and ~3.0 ppm for the acetylenic proton) .

Advanced Research Questions

Impact of the Propynyl Group on Triplex DNA Stability Q: How does the 5-(1-propynyl) modification enhance triplex DNA formation compared to unmodified cytidine? A: The propynyl group stabilizes Hoogsteen base-pairing via hydrophobic interactions and reduced electrostatic repulsion. Lacroix et al. (1999) demonstrated that oligonucleotides containing this compound form triplexes with 10-fold higher affinity in low-magnesium conditions (IC50 reduced from 5 mM to 0.5 mM Mg<sup>2+</sup>), enabling intracellular gene targeting .

Quantification in Biological Matrices Q: What methodological challenges arise when quantifying this compound in cellular DNA, and how are they addressed? A: Challenges include low abundance and interference from endogenous nucleosides. A validated approach combines enzymatic digestion (e.g., DNase I/nuclease P1), followed by LC-MS/MS with MRM detection (e.g., m/z 268→152 transition). Normalization to 2'-deoxyadenosine (dA) content improves accuracy, as demonstrated in methylation studies using 5-(methyl-d3)-2'-deoxycytidine as an internal standard .

Enzyme Substrate Compatibility Q: Can DNA polymerases efficiently incorporate this compound triphosphate into growing DNA strands? A: While the propynyl group sterically hinders some enzymes (e.g., Taq polymerase), engineered variants (e.g., KOD XL) show improved incorporation efficiency. Kinetic studies reveal a Km of ~15 µM for the triphosphate derivative, comparable to natural dCTP (Km ~10 µM) .

Oligonucleotide Design for Gene Targeting Q: What design principles optimize antisense oligonucleotides containing this compound for gene silencing? A: Phosphoramidite chemistry is used to incorporate the modified nucleoside into oligonucleotides. Positioning at pyrimidine-rich regions enhances binding to mRNA. For example, Froehler et al. (1993) achieved 80% RNA duplex stability retention using alternating propynyl-cytidine and uridine residues .

Stability Under Physiological Conditions Q: How does the 5-propynyl modification affect the hydrolytic stability of 2'-deoxycytidine in acidic or oxidative environments? A: The propynyl group increases resistance to hydrolysis (t1/2 >48 hours at pH 7.4 vs. ~12 hours for unmodified cytidine). However, exposure to ROS (e.g., H2O2) induces oxidation at the acetylene bond, forming 5-carboxy derivatives, which requires antioxidants in storage buffers .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFXOICDDKDRNA-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117693-24-0 | |

| Record name | Cytidine, 2'-deoxy-5-(1-propyn-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117693240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYTIDINE, 2'-DEOXY-5-(1-PROPYN-1-YL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Y7XE3C69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.